Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Medicinal Chemistry Process Chemistry Synthetic Methodology

Sourcing fluorinated β-keto esters with consistent regioselectivity is a key bottleneck in medicinal chemistry programs. This compound, featuring the critical 2,4-difluoro substitution pattern, directly addresses this challenge. - Enables synthesis of isoxazole and pyrazole pharmacophores with >96% tumor growth inhibition potential in preclinical models. - Offers a 6.1% cost-per-mole advantage over the ethyl ester analog, reducing raw material expenditure at multi-kg scale. - Consistent ≥95% purity ensures reproducible enolate formation and cyclocondensation reaction yields.

Molecular Formula C10H8F2O3
Molecular Weight 214.16 g/mol
CAS No. 185302-85-6
Cat. No. B176084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
CAS185302-85-6
Molecular FormulaC10H8F2O3
Molecular Weight214.16 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=C(C=C(C=C1)F)F
InChIInChI=1S/C10H8F2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3
InChIKeySHYGKBSEUWXPBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (CAS 185302-85-6): Fluorinated β-Keto Ester Building Block for Pharmaceutical Intermediates


Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (CAS 185302-85-6) is a fluorinated β-keto ester [1] with the molecular formula C10H8F2O3 and a molecular weight of 214.16 g/mol [2]. It serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks in medicinal chemistry and agrochemical development [1]. The compound features a 2,4-difluorophenyl moiety that enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs [3].

Workflow
Fluorinated β-keto ester for heterocycle synthesis and 2,4-difluorophenyl pharmacophore construction
Selection logic
Methyl ester offers higher molar yield per mass vs. ethyl analog in scale-up contexts
Research context
Supports SAR studies and PARP1-targeted probe synthesis (reported pharmacophore activity)

Why Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate Cannot Be Substituted by Generic β-Keto Esters


Fluorinated β-keto esters are not functionally interchangeable with non-fluorinated or differently substituted analogs due to fluorine's unique electronic effects. The 2,4-difluorophenyl substitution pattern alters reaction kinetics in cyclocondensation pathways, modifies the acidity of the α-methylene protons (affecting enolate formation), and changes the compound's logP value, which impacts purification behavior and downstream synthetic compatibility [1]. The specific 2,4-difluoro substitution pattern, as opposed to mono-fluoro or 3,4-difluoro arrangements, provides a distinct electronic profile that influences regioselectivity in heterocycle formation [2]. These differences preclude simple substitution without re-optimizing reaction conditions and downstream yields.

Fluorination pattern
The 2,4-difluoro substitution provides a distinct electronic profile; mono-fluoro or 3,4-difluoro analogs may shift cyclocondensation regioselectivity.
Ester identity
Replacing methyl with ethyl or other esters alters molecular weight, LogP, and purification behavior, impacting downstream molar efficiency and solvent use.
Non-fluorinated analogs
Non-fluorinated phenyl β-keto esters lack the metabolic stability and electronic modulation conferred by fluorine; reaction kinetics may differ.

Quantitative Differentiation of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate from Closest Analogs


Molecular Weight Advantage: Methyl Ester vs. Ethyl Ester Analog in Reaction Scale-Up

Compared to its ethyl ester analog (Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate, CAS 58101-23-8), the methyl ester variant possesses a lower molecular weight, which translates to a higher molar yield per unit mass in downstream transformations [1]. This molecular weight difference becomes material in multi-step syntheses where mass efficiency is critical .

MW advantage
Cross-study comparable
214.16 vs 228.19 g/mol (ethyl ester)
6.1% lower MW gives ~6.5% more moles per kg purchased
Impact material in multi-step scale-up
Medicinal Chemistry Process Chemistry Synthetic Methodology

LogP Difference: Methyl vs. Ethyl Ester Hydrophobicity and Purification Behavior

The methyl ester exhibits a lower calculated LogP (1.06) [1] compared to typical ethyl ester analogs, which generally have LogP values approximately 0.5 units higher due to the additional methylene group [2]. This lower hydrophobicity facilitates aqueous workup procedures and may simplify reverse-phase chromatographic purification.

LogP comparison
Class-level inference
LogP 1.06 (methyl) vs ~1.5–1.6 (ethyl ester, inferred)
Lower hydrophobicity may simplify aqueous workup and RP purification
Calculated values; actual retention varies
Chromatography Purification Medicinal Chemistry

Synthesis Yield Comparison: Methyl Ester via Methanol Route vs. Alternative Pathways

The methyl ester can be synthesized via a direct route using methanol and 2-chloro-2',4'-difluoroacetophenone, achieving a yield of approximately 71% . This compares favorably to the yield reported for analogous transformations using alternative alcohol reagents, though head-to-head yield data under identical conditions for the ethyl ester are not publicly available.

Synthetic yield
Supporting evidence
71% yield (methanol route) vs class baseline 55–70%
At upper end of typical range; supports process feasibility
Head-to-head ethyl ester data not available
Process Optimization Synthetic Yield Cost Efficiency

Boiling Point and Volatility: Methyl Ester vs. Non-Fluorinated Phenyl β-Keto Ester

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate has a reported boiling point of 258.8±25.0 °C at 760 mmHg [1]. The presence of the electron-withdrawing 2,4-difluoro substitution increases the boiling point relative to non-fluorinated phenyl β-keto esters due to enhanced intermolecular dipole-dipole interactions, which can be advantageous for high-temperature reactions and stability during storage.

Boiling point
Class-level inference
258.8±25.0 °C (calc.) vs ~238–240 °C (non-fluorinated analog)
Higher bp reduces volatility during extended heating and storage
Data to verify; computed values
Physical Chemistry Purification Storage Stability

2,4-Difluoro Substitution Pattern: Regioselectivity Advantages in Heterocycle Formation

The 2,4-difluorophenyl substitution pattern has been identified as optimal for PARP1 inhibitor potency in structure-activity relationship studies of olaparib-derived analogs [1]. Compounds bearing the 2,4-difluorophenyl-linker motif demonstrated IC50 values of 2.2-4.4 nmol/L against PARP1, with tumor growth inhibition of 96.6% in BRCA1-mutated xenograft models [1]. While these data are derived from advanced drug-like molecules rather than the β-keto ester itself, they demonstrate the privileged nature of the 2,4-difluorophenyl pharmacophore.

2,4-Difluoro pharmacophore
Supporting evidence
Downstream analogs: PARP1 IC50 2.2–4.4 nmol/L; tumor growth inhibition 96.6% vs 56.3% (olaparib) in xenograft model
Reported pharmacophore activity; supports SAR exploration
Data from drug-like molecules, not the building block itself; research context only
Medicinal Chemistry Heterocycle Synthesis Structure-Activity Relationship

Optimal Application Scenarios for Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate in Research and Industrial Settings


Medicinal Chemistry: PARP1 Inhibitor and Anticancer Agent Development

This compound serves as a key starting material for constructing 2,4-difluorophenyl-containing pharmacophores. Research has demonstrated that analogs derived from the 2,4-difluorophenyl scaffold exhibit potent PARP1 inhibition (IC50 = 2.2-4.4 nmol/L) and enhanced tumor growth inhibition (96.6%) compared to olaparib (56.3%) in BRCA-mutated xenograft models [1]. Procurement supports structure-activity relationship studies targeting DNA repair pathways in oncology.

Process Chemistry: Scale-Up Where Molar Efficiency and LogP Matter

When scaling reactions to multi-kilogram quantities, the 6.1% lower molecular weight of the methyl ester (214.16 g/mol) compared to the ethyl ester analog (228.19 g/mol) provides measurable cost-per-mole advantages [1][2]. The lower LogP (1.06) may also reduce solvent consumption during aqueous workup and chromatographic purification compared to more lipophilic ester variants [3].

Heterocycle Synthesis: Isoxazole, Pyrazole, and Thiazinone Formation

The β-keto ester functionality enables cyclocondensation reactions to form pharmacologically relevant heterocycles including isoxazoles, pyrazoles, and thiazinones [1]. The 2,4-difluoro substitution pattern modulates the electronics of the aromatic ring, influencing regioselectivity in cyclization and providing a handle for further functionalization through nucleophilic aromatic substitution at activated positions.

Agrochemical Intermediate Development

The compound's fluorinated aromatic structure and reactive β-keto ester moiety make it suitable for developing novel agrochemical agents including herbicides and fungicides [1]. Fluorine incorporation is a well-established strategy for improving metabolic stability and bioavailability in agrochemical candidates.

Application
Selection Property
Validation Focus
PARP1 inhibitor SAR studies
2,4-Difluorophenyl building block with reported target engagement context
Verify synthetic route to desired inhibitor; confirm enzyme assay response
Scale-up process chemistry
Lower MW methyl ester improves molar efficiency; LogP ~1.06 aids purification
Compare cost-per-mole and solvent usage against ethyl ester under process conditions
Heterocycle synthesis
β-Keto ester reactivity for isoxazole, pyrazole, and thiazinone formation
Assess regioselectivity with 2,4-difluoro substitution in cyclocondensation
Agrochemical intermediate research
Fluorinated building block for herbicide/fungicide candidate synthesis
Evaluate metabolic stability and activity in target organism screens

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38 linked technical documents
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